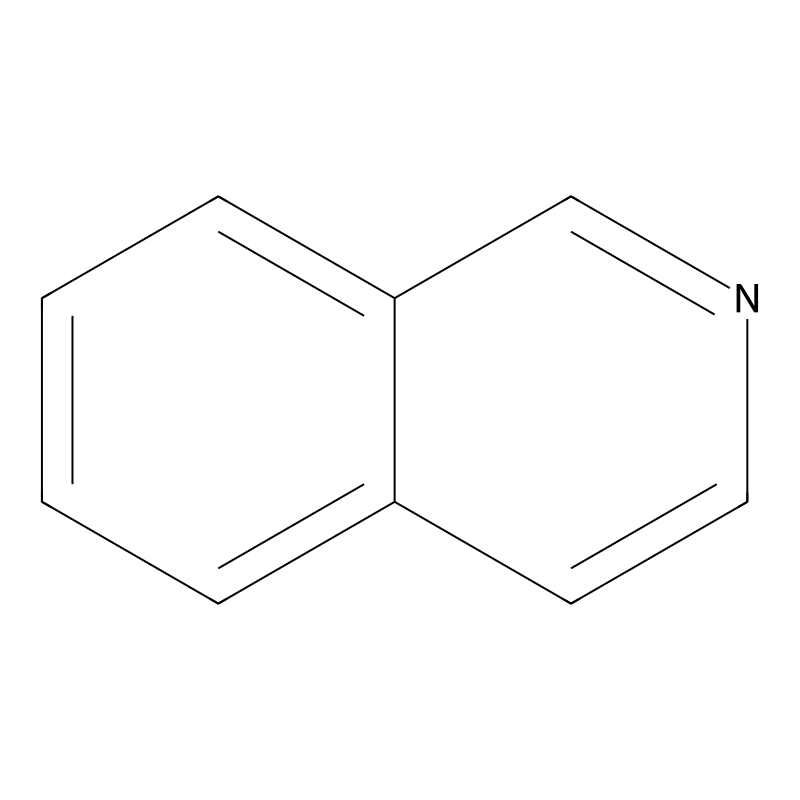

Isoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Drug Discovery and Development:

Isoquinoline serves as a privileged scaffold in drug discovery and development, owing to its ability to interact with various biological targets. Numerous isoquinoline derivatives exhibit a broad spectrum of pharmacological activities, making them promising candidates for treating various diseases.

- Anticancer properties: Several naturally occurring isoquinoline alkaloids, such as berberine, possess significant antitumor activity against various cancers []. Research suggests that these alkaloids can target multiple signaling pathways involved in cancer progression, making them potential candidates for future cancer therapies [].

- Antimicrobial activity: Isoquinoline derivatives have been shown to exhibit potent antimicrobial activity against bacteria, fungi, and viruses []. This opens avenues for exploring their potential in developing novel antibiotics and antiviral drugs to combat emerging infectious diseases [].

- Neurodegenerative diseases: Studies indicate that specific isoquinoline derivatives might hold promise in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease by targeting specific neurotransmitters and protecting neurons from damage [].

These are just a few examples, and research on the therapeutic potential of isoquinoline derivatives is ongoing, with promising results emerging in various areas.

Material Science and Organic Chemistry:

Beyond its role in drug discovery, isoquinoline finds applications in other scientific fields:

- Organic synthesis: Isoquinoline serves as a valuable building block in organic synthesis due to its reactivity and the diverse functional groups that can be incorporated into its structure. This allows researchers to create complex molecules with desired properties for various applications.

- Material science: Isoquinoline derivatives are being explored for their potential in developing novel materials with specific functionalities, such as organic light-emitting diodes (OLEDs) and sensors [].

Isoquinoline is a bicyclic aromatic compound that consists of a benzene ring fused to a pyridine ring. It is classified as a nitrogen-containing heterocycle and has the molecular formula . Isoquinoline appears as a colorless to yellowish liquid with a distinctive penetrating odor, and it is hygroscopic in nature. The compound has low solubility in water but dissolves well in organic solvents such as ethanol and acetone. Isoquinoline is a weak base, with a pK_a value of approximately 5.14, allowing it to form salts when treated with strong acids .

Isoquinoline was first isolated from coal tar in 1885 and has since been recognized for its structural similarity to pyridine, which influences its chemical behavior and reactivity . Its derivatives are found in various natural products and pharmaceuticals, making it an important compound in medicinal chemistry.

- Reduction: Isoquinoline can be reduced to yield various products depending on the reducing agent used. For instance, it can be hydrogenated to form tetrahydroisoquinoline derivatives .

- Oxidation: The oxidation of isoquinoline is challenging; under vigorous conditions, it can lead to ring cleavage and degradation products .

- Electrophilic Substitution: Isoquinoline reacts with electrophiles primarily at the 5 or 8 positions of the ring. The nitrogen atom's electron-withdrawing nature makes the compound less reactive than benzene but more reactive than quinoline .

- Nucleophilic Substitution: Nucleophilic attacks typically occur at the 1-position of the isoquinoline ring .

Isoquinoline and its derivatives exhibit significant biological activities, making them valuable in pharmacology:

- Antimicrobial Properties: Some isoquinoline derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity: Compounds such as berberine, derived from isoquinoline, have demonstrated anticancer properties through various mechanisms, including apoptosis induction in cancer cells .

- Analgesic and Antispasmodic Effects: Isoquinoline derivatives like papaverine are known for their vasodilatory effects and are used as antispasmodics.

Several methods exist for synthesizing isoquinoline:

- Bischler-Napieralski Reaction: This method involves acylating β-phenylethylamine followed by cyclodehydration using Lewis acids like phosphorus pentoxide to yield isoquinolines .

- Pictet-Spengler Reaction: This reaction involves the condensation of β-phenylethylamine with aldehydes to form imines that cyclize into tetrahydroisoquinolines .

- Pomeranz-Fritsch Reaction: This efficient method utilizes benzaldehyde and aminoacetoaldehyde in an acidic medium to produce isoquinoline .

- Copper-Catalyzed Reactions: Recent advancements include copper-catalyzed reactions involving alkynes and aryl ketones that provide isoquinolines under mild conditions .

Isoquinoline finds applications across various fields:

- Pharmaceuticals: Many isoquinoline derivatives are utilized in drug formulations due to their therapeutic properties, including antihypertensive agents like quinapril and anesthetics like dimethisoquin .

- Agriculture: Certain isoquinolines have been explored for their potential use as pesticides or herbicides due to their biological activity against pests.

- Material Science: Isoquinolines are investigated for their role in developing new materials with unique electronic properties.

Research on isoquinoline interactions focuses on its binding affinity with various biological targets:

- Enzyme Inhibition: Studies have shown that isoquinolines can inhibit specific enzymes, which may contribute to their pharmacological effects. For example, some isoquinolines inhibit protein kinases involved in cancer progression .

- Receptor Binding: Isoquinolines interact with neurotransmitter receptors, influencing neurological pathways and demonstrating potential in treating neurological disorders.

Isoquinoline shares structural similarities with several other compounds, notably quinoline and indole. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Isoquinoline | Bicyclic (Benzene + Pyridine) | Weak base; forms salts; low water solubility | Exhibits distinct biological activities |

| Quinoline | Bicyclic (Benzene + Pyridine) | Stronger base than isoquinoline; similar reactivity | More reactive towards electrophiles |

| Indole | Bicyclic (Benzene + Pyrrole) | Aromatic stability; involved in many natural products | Different nitrogen atom positioning affects reactivity |

Isoquinoline's unique nitrogen positioning within its structure influences its chemical reactivity and biological activity compared to its analogs like quinoline and indole. Its derivatives play crucial roles in medicinal chemistry, making it an important subject of study within organic chemistry.

Physical Description

Liquid or hygroscopic solid with a pungent odor like anise oil mixed with benzaldehyde; mp = 26.48 deg C; [Merck Index] Light brown; mp = 24-28 deg C; [Acros Organics MSDS]

Solid

Colourless liquid, hygroscopic platelets when solid; Heavy-sweet balsamic, herbaceous aroma

Color/Form

Highly refractive/darkens with age

Colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

105 °C

99 °C, (Closed Cup)

101 °C c.c.

Heavy Atom Count

Vapor Density

4.45 (Air= 1)

Relative vapor density (air = 1): 4.5

Density

LogP

2.08 (LogP)

2.08

2.06

Odor

Unpleasant odo

Odor Threshold

[ICSC] Odor threshold from HSDB

71 PPM

Decomposition

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 32 of 1687 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 1655 of 1687 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (99.64%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (94.68%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

0.06 [mmHg]

0.06 mm Hg @ 25 °C

Vapor pressure, Pa at 20 °C: 8

Pictograms

Acute Toxic;Irritant

Impurities

Other CAS

91-22-5

Absorption Distribution and Excretion

Quinoline is absorbed percutaneously.

Rainbow trout were fed pelleted food containing (14)C-quinoline to assess the relationship of digestive processes to pharmacokinetics. The pH of material in the stomach of rainbow trout ranged from 2.7 to 5.2. ... At 2 hr after feeding, 67% of the quinoline was estimated to be non-ionized & available for absorption across gastric epithelium. Quinoline was >99% non-ionized in the alkaline environment of the intestine; however, relative concns in the intestine were about 8% of those measured in the stomach. Gastric absorption was consistent with known serum profiles & excretion patterns of dietary quinoline. Rates of gallbladder emptying appeared to exceed rates of hepatic bile secretion until about 8 hr after a single feeding. Time since feeding influenced both the amount & concn of quinoline-derived radioactivity in the bile. ...

The primary routes of exposure to quinoline are through skin contact with the liquid & inhalation of the vapor or aerosol.

Elimination half-lives of quinoline & its metabolites showed considerable variability among tissues, with a range of 0.3 days for gallbladder to 8.7 days for muscle. Biliary/fecal excretion was significant & glucuronide conjugates made up 14% of the radioactivity in the bile /in trout/.

Metabolism Metabolites

Associated Chemicals

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

QUINOLINE MAY BE EXTRACTED FROM BONE OIL ... .

Isolation from the chemical oil fraction of coal tar distillates.

Skraup synthesis by heating aniline with glycerol and nitrobenzene in presence of sulfuric acid.

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

Isoquinoline: ACTIVE

Analytic Laboratory Methods

TRACE ORGANIC COMPOUNDS (SUCH AS QUINOLINE) IN VARIOUS ENVIRONMENTAL SAMPLES OF TAP WATER, RIVER WATER, SEWAGE, RAIN WATER, SEAWATER & SEDIMENT TAKEN FROM THE KITAKYIUSHU AREA (JAPAN) WERE ANALYZED BY COMPUTERIZED GAS CHROMATOGRAPHY-MASS SPECTROMETRY.

ASTM Method D4763. Standard Practice for Identification of Organic Chemicals in Water by Fluorescence Spectroscopy.